molecular formula C25H24N4O4 B2556606 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 899974-37-9

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No. B2556606
M. Wt: 444.491
InChI Key: ZNMIJNKMWWTREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide” is a chemical compound with the molecular formula C25H26N3O3 . It is a derivative of benzhydryl piperazine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string and the Canonical SMILES string . The InChI string is InChI=1S/C25H25N3O3/c29-24 (19-20-11-13-23 (14-12-20)28 (30)31)26-15-17-27 (18-16-26)25 (21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2/p+1 . The Canonical SMILES string is C1CN (CC [NH+]1C (C2=CC=CC=C2)C3=CC=CC=C3)C (=O)CC4=CC=C (C=C4) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 5 . The Exact Mass is 416.19741670 g/mol . The Topological Polar Surface Area is 70.6 Ų . The Heavy Atom Count is 31 . The Formal Charge is 1 .

Scientific Research Applications

Applications in Neurodegenerative Diseases

BACE1 Inhibitory Activities N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides have been synthesized and evaluated for their inhibitory activity against β-Secretase (BACE1), a therapeutic target for Alzheimer's disease treatment. The compounds, tested in their enantiomeric forms, showed BACE1 inhibitory activities in the low micromolar range. The study highlights the potential of these compounds in the treatment of Alzheimer's disease, indicating that the stereochemistry around the OH group in the central hydroxyethylamino linker does not significantly influence the BACE1 inhibitory activity (Bertini et al., 2010).

Applications in Antimicrobial Research

Antimicrobial and Antifungal Activities Newly synthesized compounds, including those with benzhydrylpiperazine moieties, have been screened for their antibacterial and antifungal activities. Specifically, compounds bearing 2-(4-nitrophenyl)acetohydrazide and 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide demonstrated maximum anti-inflammatory activity, while others displayed moderate activity. These findings underscore the potential of such compounds in antimicrobial and anti-inflammatory applications (Reddy & Kathale, 2017).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24(26-21-11-13-22(14-12-21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIJNKMWWTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

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